2-{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-ethanol
Description
“2-{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-ethanol” is a tertiary amino alcohol characterized by a fluorinated aromatic ring and an isopropyl-substituted amine group. Its molecular structure includes a 4-fluorophenyl moiety attached to an ethyl chain, which branches into an isopropylamine group and a terminal ethanol unit.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)ethyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-10(2)15(8-9-16)11(3)12-4-6-13(14)7-5-12/h4-7,10-11,16H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVVOOBFIYEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroacetophenone and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance the reaction rate and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reactions: Halogenation or nitration reactions often require catalysts such as iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Basic Structure
The molecular formula for 2-{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-ethanol is C₁₃H₂₀FNO, with a molecular weight of 225.30 g/mol. The compound features a fluorinated phenyl group, an isopropyl amino group, and an ethanol moiety, which contribute to its biological activity and potential therapeutic uses.
Anticancer Activity
Recent studies have investigated the potential of compounds similar to this compound in targeting specific cancer types, particularly non-small cell lung cancer (NSCLC). For instance, research into furanopyrimidine-based compounds has shown that modifications in the amino ethanol side chain can significantly influence selectivity for mutant EGFR (Epidermal Growth Factor Receptor) over wild-type EGFR. This selectivity is crucial for developing targeted therapies that minimize side effects on normal tissues while effectively inhibiting tumor growth .
Case Study:
- Compound 52 , which shares structural similarities with this compound, demonstrated an 8-fold selective inhibition of cancer cells expressing mutant EGFR over wild-type cells, indicating potential pathways for further development in anticancer therapies .
Potential in Neurological Disorders
The structural components of this compound indicate possible applications in treating neurological disorders. Compounds with similar amine functionalities have been explored for their neuroprotective properties and ability to modulate neurotransmitter systems.
Implications:
- The presence of the isopropyl amino group may enhance blood-brain barrier permeability, which is essential for developing treatments for conditions such as depression or anxiety disorders.
Table: Comparative Analysis of Related Compounds
| Compound ID | Structure Features | Activity Type | Selectivity/Effectiveness |
|---|---|---|---|
| Compound 52 | Furanopyrimidine with amino ethanol | Anticancer | 8-fold selective for mutant EGFR |
| Compound A | Imidazole derivatives | Antibacterial | Effective against Gram-positive bacteria |
| Compound B | Amino alcohol derivatives | Neuroprotective | Potential modulation of neurotransmitters |
Mechanism of Action
The mechanism by which 2-{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-ethanol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations:
Receptor Selectivity: Clozapine and olanzapine exhibit high affinity for 5-HT receptors, but this compound’s simpler structure may limit its receptor breadth. The 4-fluorophenyl group could enhance blood-brain barrier penetration, similar to fluorinated antipsychotics like fluphenazine . Unlike JAK2/FLT3-IN-1, which targets tyrosine kinases via a heteroaromatic core , the query compound lacks such motifs, suggesting divergent therapeutic applications.
EPS Risk: Olanzapine’s low catalepsy induction (ED50 = 39.4 mg/kg) correlates with its 5-HT2A/D2 affinity ratio .
Synthetic Complexity :
- JAK2/FLT3-IN-1 requires multi-step synthesis involving pyrimidine-pyrazole coupling , whereas the query compound’s linear structure suggests simpler synthesis, akin to early atypical antipsychotics like amperozide ().
Pharmacokinetic and Functional Differences
Table 2: Functional Comparison
Critical Insights:
- The compound’s isopropylamine group may reduce anticholinergic activity compared to olanzapine, which has pronounced muscarinic receptor binding .
- Its lack of a tricyclic or benzodiazepine core (unlike clozapine/olanzapine) may limit off-target effects but also reduce potency.
Biological Activity
2-{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-ethanol, also known by its IUPAC name 2-[1-(4-fluorophenyl)ethyl-propan-2-ylamino]ethanol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20FNO
- Molecular Weight : 225.302 g/mol
- CAS Number : 1353959-72-4
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-fluoroacetophenone with isopropylamine under controlled conditions, often utilizing a catalyst to facilitate the formation of the desired product. Purification methods such as recrystallization or chromatography are employed to obtain high-purity compounds .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various signaling pathways and enzymatic activities, which can lead to therapeutic effects in different biological contexts.
- Molecular Targets : The compound may interact with receptors or enzymes involved in metabolic pathways, although specific targets require further elucidation through experimental studies.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Anticancer Activity : Some studies suggest potential applications in oncology, particularly in targeting mutant forms of EGFR (epidermal growth factor receptor) in non-small cell lung cancer. For instance, modifications in related compounds have shown selective inhibition of mutant EGFR over wild-type forms .
- Neurotransmitter Modulation : The presence of an amino group suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions.
Case Study: Anticancer Properties
A study focused on furanopyrimidine derivatives highlighted the importance of side chain modifications similar to those found in this compound. The results indicated that specific structural features significantly affect the potency and selectivity against cancer cell lines expressing mutant EGFR . This suggests a promising avenue for further investigation into the anticancer properties of this compound.
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| This compound | TBD | TBD |
| Furanopyrimidine Derivative | 54 (mutant) | High |
| Furanopyrimidine Derivative | >1000 (wild-type) | Low |
Biofilm Formation Studies
Research has shown that ethanol and isopropyl alcohol can enhance biofilm formation in certain bacterial strains. While not directly related to this compound, these findings suggest that compounds containing similar functional groups might influence microbial behavior and biofilm production. This could have implications for understanding how such compounds might interact with microbial systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
